9-deoxy-9-methylene-Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2), a naturally occurring prostaglandin. [, , , ] Prostaglandins are a group of lipid compounds with hormone-like effects, involved in various physiological processes. [, ] 9-deoxy-9-methylene-Prostaglandin E2 is considered a stable isosteric mimic of PGE2, meaning it shares a similar shape and electronic structure, leading to comparable biological activity. [, ] It has been utilized in scientific research to understand PGE2's roles and develop potential therapeutic strategies. [, , ]
9-deoxy-9-methylene Prostaglandin E2 is derived from Prostaglandin E2 through specific synthetic modifications. It belongs to the class of prostanoids, which are lipid compounds derived from arachidonic acid. These compounds are classified based on their structure and biological activity, with Prostaglandin E2 being one of the most studied prostaglandins due to its significant role in various physiological and pathological processes.
The synthesis of 9-deoxy-9-methylene Prostaglandin E2 involves several chemical transformations that modify the structure of Prostaglandin E2. The primary method includes the following steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 9-deoxy-9-methylene Prostaglandin E2 can be described as follows:
The structural modifications enhance stability and reduce metabolic degradation, making it a valuable compound for therapeutic applications.
9-deoxy-9-methylene Prostaglandin E2 participates in various chemical reactions typical of prostaglandins, including:
These reactions are crucial for understanding its pharmacological effects and potential therapeutic applications.
The mechanism of action of 9-deoxy-9-methylene Prostaglandin E2 involves:
Understanding these mechanisms helps elucidate its therapeutic potential and side effect profile compared to natural prostaglandins.
The physical and chemical properties of 9-deoxy-9-methylene Prostaglandin E2 include:
These properties are essential for handling, storage, and formulation into pharmaceutical preparations.
The scientific applications of 9-deoxy-9-methylene Prostaglandin E2 span various fields:
The development of 9-deoxy-9-methylene Prostaglandin E₂ (9-methylene-PGE₂) emerged in the late 1970s as a solution to the inherent instability of native Prostaglandin E₂ (PGE₂). Researchers sought synthetic analogs capable of mimicking PGE₂’s bioactivity without its rapid metabolic degradation. A landmark 1978 study demonstrated its utility as a stable hapten mimic for antibody generation. When conjugated to keyhole limpet hemocyanin, it elicited high-affinity antibodies in rabbits (intrinsic association constant K₀ = 2.6 × 10⁹ L·mol⁻¹) that specifically recognized PGE₂ with minimal cross-reactivity. This established its role as a molecular surrogate for immunological applications where natural PGE₂’s instability posed significant challenges [6]. Subsequent work in 1988 leveraged this stability to develop heterologous enzyme immunoassays, using 9-deoxy-9-methylene-PGF₂α conjugated to β-galactosidase for sensitive PGE₂ detection (detection limit: 1.2–430 fmol) [8].
9-Deoxy-9-methylene-PGE₂ (C₂₁H₃₄O₄; exact mass: 350.2457 g·mol⁻¹) is an isosteric analog of PGE₂ characterized by a critical modification at the C9 position: replacement of the oxidation-prone keto group (C=O) with an exocyclic methylene group (=CH₂). This structural alteration preserves the overall molecular geometry and stereochemistry—including the 11R,15S-dihydroxy configuration and 5Z,13E-double bond geometry—while fundamentally altering its chemical behavior [4] [7]. The methylene group confers enhanced resistance to enzymatic degradation, particularly against 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for PGE₂ inactivation. Computational analyses (e.g., molecular volume: 384.10 ų; logP: 4.81) confirm retained lipophilicity and steric bulk comparable to PGE₂, enabling similar receptor interactions [4].
Table 1: Structural Comparison of 9-Deoxy-9-methylene PGE₂ and PGE₂
Characteristic | 9-Deoxy-9-methylene PGE₂ | Native PGE₂ |
---|---|---|
C9 Functional Group | Methylene (=CH₂) | Keto (C=O) |
Chemical Stability | High (resists dehydrogenation) | Low (susceptible to 15-PGDH) |
Molecular Formula | C₂₁H₃₄O₄ | C₂₀H₃₂O₅ |
Stereochemistry | 11R,15S-dihydroxy | 11R,15S-dihydroxy |
Double Bond Geometry | 5Z,13E | 5Z,13E |
The design of 9-deoxy-9-methylene-PGE₂ addressed two interconnected goals: metabolic stabilization and bioactivity preservation. Metabolic studies in humans and animals revealed that the methylene modification impedes rapid inactivation. While intravenous PGE₂ derivatives exhibit plasma half-lives of seconds to minutes, 9-deoxy-9-methylene analogs display extended persistence. For example, a related compound, 9-deoxo-16,16-dimethyl-9-methylene-PGE₂, showed an initial plasma half-life of ~3 minutes in humans—significantly longer than native prostaglandins [2] [10]. Crucially, this stability does not compromise biological activity:
The methylene group’s minimal steric perturbation allows unhindered binding to EP2/EP4 prostaglandin receptors. This enables downstream signaling (e.g., cAMP induction) analogous to PGE₂, as confirmed in in vitro DC migration assays. Here, 9-deoxy-9-methylene-PGE₂-treated DCs show intact chemotaxis toward CCL19, validating receptor-level efficacy [9].
Table 2: Biological Activity Profile of 9-Deoxy-9-methylene PGE₂
Biological System | Activity | Potency vs. PGE₂ |
---|---|---|
Rat Blood Pressure | Vasodilation, pressure reduction | Equipotent |
Gerbil Colon | Smooth muscle contraction | Equipotent |
Primate Uterus | Myometrial stimulation | Equipotent |
Dendritic Cell Migration | MMP-9 induction, chemotaxis to CCL19 | Comparable |
Antibody Generation | High-affinity anti-PGE₂ IgG production | Superior stability |
The strategic C9 modification thus represents a successful case of bioisosteric replacement, optimizing pharmacokinetics without sacrificing pharmacodynamics. Its enduring utility in research—from immunoassays to cell migration studies—underscores its efficacy as a molecular tool for probing prostaglandin biology [6] [8] [9].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6